![molecular formula C6H5F3N2 B053476 4-Amino-3-(trifluoromethyl)pyridine CAS No. 387824-61-5](/img/structure/B53476.png)
4-Amino-3-(trifluoromethyl)pyridine
Overview
Description
4-Amino-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2. It is characterized by the presence of an amino group at the fourth position and a trifluoromethyl group at the third position on a pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemical and pharmaceutical ingredients . They are also used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemical and pharmaceutical ingredients . They are also used in Suzuki–Miyaura cross-coupling reactions .
Result of Action
It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemical and pharmaceutical ingredients .
Biochemical Analysis
Biochemical Properties
The biological activities of 4-Amino-3-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The major use of this compound derivatives is in the protection of crops from pests .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound exhibits stability and degradation over time, with potential long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that the compound interacts with various transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
It is believed that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(trifluoromethyl)pyridine can be achieved through several methodsThe reaction typically requires the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate .
Another method involves the direct amination of 3-(trifluoromethyl)pyridine using ammonia or an amine source under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
4-Amino-3-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique trifluoromethyl group enhances biological activity and lipophilicity, making it valuable in drug design.
Case Studies in Drug Development
- Naporafenib : This compound is a RAF inhibitor used for treating certain cancers. The synthesis of naporafenib utilizes intermediates derived from this compound, showcasing its role in oncology .
- Checkpoint Kinase Inhibitors : The compound is involved in synthesizing oral checkpoint kinase inhibitors, which are crucial for immunotherapy treatments. These inhibitors target specific pathways to enhance the immune response against tumors .
Table: Summary of Pharmaceutical Applications
Application | Compound Name | Disease Target |
---|---|---|
RAF Inhibitor | Naporafenib | Cancer |
Checkpoint Kinase Inhibitor | Various | Immunotherapy |
Agrochemical Applications
The trifluoromethyl group is known to impart unique properties to agrochemicals, enhancing their efficacy and selectivity. Several derivatives of this compound have been developed for pest control.
Key Agrochemical Products
- Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced to the market, primarily used for controlling grass weeds in crops .
- Pyridalyl : An insecticide targeting sap-feeding pests, demonstrating significant effectiveness due to its unique chemical structure derived from trifluoromethylpyridines .
Table: Agrochemical Applications
Product Name | Active Ingredient | Target Pests |
---|---|---|
Fluazifop-butyl | Trifluoromethylpyridine | Grass Weeds |
Pyridalyl | Trifluoromethylpyridine | Sap-feeding Insects |
Material Science
In addition to its applications in pharmaceuticals and agrochemicals, this compound is also explored for its potential use in material science due to its unique properties.
Potential Uses
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.
- Ligands in Catalysis : Its ability to form stable complexes makes it suitable for use as ligands in various catalytic processes, particularly those involving transition metals .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure with the trifluoromethyl group at the second position.
3-Amino-4-(trifluoromethyl)pyridine: The positions of the amino and trifluoromethyl groups are reversed.
2-Amino-3-(trifluoromethyl)pyridine: The amino group is at the second position and the trifluoromethyl group at the third position.
Uniqueness
4-Amino-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the amino and trifluoromethyl groups, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for various applications .
Biological Activity
4-Amino-3-(trifluoromethyl)pyridine (C6H5F3N2) is a heterocyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a trifluoromethyl group, which significantly influences its chemical properties. The molecular weight of this compound is approximately 162.11 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug development .
Synthesis Methods
The synthesis of this compound typically involves the nucleophilic aromatic substitution reaction of 3-chloro-4-nitropyridine with trifluoroacetamide, followed by reduction of the nitro group to an amine. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in anti-cancer applications. The presence of the trifluoromethyl group is crucial for enhancing the interaction with biological targets, which has been linked to various therapeutic effects:
Anticancer Activity
Numerous studies have reported on the anticancer properties of trifluoromethylpyridine derivatives. For instance, compounds structurally similar to this compound have shown activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/ml. Some derivatives demonstrated inhibition rates exceeding 50% against these cell lines .
Table 1: Anticancer Activity of Trifluoromethyl Pyridine Derivatives
Compound | Cell Line | Inhibition Rate (%) |
---|---|---|
Compound 5l | PC3 | 64.20 |
Compound 5n | K562 | 51.71 |
Compound 5o | HeLa | 50.52 |
Compound 5v | A549 | 64.20 |
Antichlamydial Activity
Recent studies have highlighted the antichlamydial properties of certain derivatives containing the trifluoromethyl group. For example, modifications to existing structures have resulted in compounds that selectively inhibit Chlamydia trachomatis without affecting host cell viability. The presence of electron-withdrawing groups like trifluoromethyl was essential for enhancing this activity .
Case Study: Structure-Activity Relationship (SAR)
A study focusing on SAR revealed that replacing the trifluoromethyl group with less electronegative substituents resulted in diminished antichlamydial activity. This emphasizes the importance of electronic properties in drug design, particularly for targeting specific pathogens .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other trifluoromethylpyridine derivatives:
Table 2: Comparison of Trifluoromethylpyridine Derivatives
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Amino-2-(trifluoromethyl)pyridine | Amino at position 4; trifluoromethyl at position 2 | Active in cancer treatment |
3-Amino-4-(trifluoromethyl)pyridine | Amino at position 3; trifluoromethyl at position 4 | Exhibits different reactivity patterns |
2-Amino-5-(trifluoromethyl)pyridine | Amino at position 2; trifluoromethyl at position 5 | Known for agrochemical applications |
Properties
IUPAC Name |
3-(trifluoromethyl)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAGVPKVELUYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382313 | |
Record name | 3-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387824-61-5 | |
Record name | 4-Amino-3-trifluoromethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387824-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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